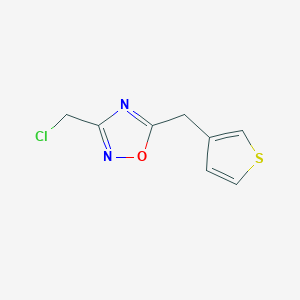

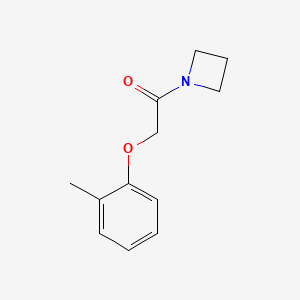

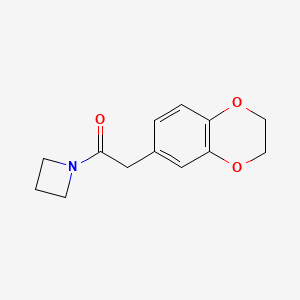

![molecular formula C14H13FN2O B7474955 N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)

N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as 18F-ML-10, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a small molecule that binds to phosphatidylserine (PS), a phospholipid that is exposed on the surface of apoptotic cells. Apoptosis is a natural process of programmed cell death that occurs in the body to remove damaged or unwanted cells. The detection of PS on the surface of cells is a hallmark of apoptosis, and 18F-ML-10 has been developed as a tool to image this process.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide is based on its binding to PS on the surface of apoptotic cells. The binding of N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide to PS is specific and reversible, allowing for the detection of apoptotic cells in vivo.

Biochemical and Physiological Effects:

N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide is a radiopharmaceutical compound that is designed to be rapidly cleared from the body after imaging. It has a short half-life of approximately 110 minutes, which minimizes radiation exposure to the patient. The compound has not been shown to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments include its specificity for PS on apoptotic cells, its rapid clearance from the body, and its ability to detect early response to therapy. The limitations of using N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide include the need for a cyclotron to produce the fluorine-18 radioisotope, the short half-life of the compound, and the potential for false positives due to the presence of PS on non-apoptotic cells.

Future Directions

For research with N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide include the development of new imaging techniques and the evaluation of its use in combination with other imaging modalities. Additionally, the use of N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide in the diagnosis and monitoring of other diseases, such as autoimmune disorders and infectious diseases, is an area of active investigation. Finally, the development of new PS-targeting compounds for imaging and therapeutic applications is an important direction for future research.

Synthesis Methods

The synthesis of N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide involves the use of a fluorine-18 radioisotope, which is produced by a cyclotron. The radioisotope is then incorporated into the precursor molecule through a series of chemical reactions. The final product is purified and formulated for injection into the patient.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has been used in preclinical and clinical studies to image apoptosis in various diseases, including cancer, cardiovascular disease, and neurological disorders. PET imaging with N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has shown promise in detecting early response to therapy and monitoring disease progression.

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-17(10-12-5-2-3-7-13(12)15)14(18)11-6-4-8-16-9-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJDRFFVXHLQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)

![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)

![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)